3,4-Dihydro-2-methoxy-4-methyl-2H-pyran
Description
The exact mass of the compound 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCUFUKBFIIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338170 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-95-0 | |
| Record name | 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Heterocyclic Scaffold in Advanced Chemical Synthesis
The utility of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran as a foundational scaffold in organic synthesis is noteworthy. chemimpex.com Its methoxy (B1213986) and methyl groups enhance its reactivity, paving the way for a variety of chemical transformations. chemimpex.com This dihydropyran derivative is particularly valued for its capacity to undergo reactions such as nucleophilic substitutions and cycloadditions, which are fundamental processes in the assembly of intricate molecules. chemimpex.com
The dihydropyran ring system can be strategically employed to introduce specific functionalities and stereochemical complexities into a target molecule. The enol ether moiety within the dihydropyran ring is a key functional group that can participate in a range of reactions, including hetero-Diels-Alder reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the chiral center at the C4 position also offers opportunities for diastereoselective transformations, a critical aspect of modern asymmetric synthesis.
While specific, detailed examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in widely available literature, the broader class of dihydropyrans serves as a reliable proxy for its potential applications. For instance, dihydropyran derivatives are instrumental in the synthesis of key intermediates for various bioactive compounds.
Table 1: Representative Reactions of Dihydropyran Scaffolds in Organic Synthesis
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Hetero-Diels-Alder Reaction | α,β-Unsaturated carbonyl compounds, Lewis acid catalyst | Fused pyran systems | Synthesis of natural products and analogues |
| Nucleophilic Addition | Grignard reagents, organolithium compounds | 2-Substituted tetrahydropyrans | Introduction of diverse side chains |
| Epoxidation | m-CPBA, other oxidizing agents | Epoxidized tetrahydropyrans | Intermediates for further functionalization |
| Hydrogenation | H₂, Pd/C | Tetrahydropyran (B127337) | Saturated heterocyclic core |
Overview of Research Directions for the 3,4 Dihydro 2 Methoxy 4 Methyl 2h Pyran System
Cycloaddition Reactions for Dihydropyran Formation
Cycloaddition reactions are powerful tools for the stereocontrolled formation of cyclic compounds. In the context of dihydropyran synthesis, the hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is of paramount importance.
[4+2] Cycloadditions: Diels-Alder Reactions and Hetero-Diels-Alder Approaches
The [4+2] cycloaddition, or Diels-Alder reaction, and its hetero-variant are cornerstone strategies for the synthesis of six-membered rings, including dihydropyrans. These reactions involve the concerted or stepwise combination of a 4π-electron component (the diene) with a 2π-electron component (the dienophile). In the synthesis of the target compound and its analogues, α,β-unsaturated aldehydes or ketones typically serve as the heterodiene, reacting with electron-rich alkenes like vinyl ethers, which act as the dienophile.
The direct condensation of crotonaldehyde (B89634) with methyl vinyl ether is a classic example of a hetero-Diels-Alder reaction to produce this compound. This reaction is typically carried out under thermal conditions in a high-pressure autoclave. The presence of a polymerization inhibitor, such as hydroquinone, is often necessary to prevent the polymerization of the reactants.
A notable procedure involves heating a mixture of crotonaldehyde and methyl vinyl ether in an autoclave at 200°C for 12 hours. This process yields the desired this compound. The yield of the reaction can vary depending on the scale and specific conditions, with reported yields ranging from 52-57% on a smaller scale to as high as 82-83% on a larger scale.
| Reactants | Conditions | Product | Yield |
| Crotonaldehyde, Methyl Vinyl Ether | 200°C, 12 hours, Autoclave | This compound | 52-83% |
Acrolein, being a simpler α,β-unsaturated aldehyde, also readily participates in hetero-Diels-Alder reactions with various alkyl vinyl ethers to form the corresponding 2-alkoxy-3,4-dihydro-2H-pyrans. These reactions are generally performed under similar conditions to the crotonaldehyde reaction, involving heating in an autoclave. The nature of the alkyl group on the vinyl ether can influence the reaction yield.
Under comparable thermal conditions, the condensation of acrolein with methyl vinyl ether has been reported to proceed in 80-81% yield. The use of other alkyl vinyl ethers also provides good to moderate yields of the corresponding dihydropyran derivatives.
| Acrolein Reactant | Alkyl Vinyl Ether | Product | Yield |
| Acrolein | Methyl Vinyl Ether | 2-Methoxy-3,4-dihydro-2H-pyran | 80-81% |
| Acrolein | Ethyl Vinyl Ether | 2-Ethoxy-3,4-dihydro-2H-pyran | 77-85% |
| Acrolein | n-Butyl Vinyl Ether | 2-(n-Butoxy)-3,4-dihydro-2H-pyran | 82% |
Ortho-quinone methides (o-QMs) are highly reactive intermediates that can function as the diene component in Diels-Alder reactions. The reaction of in situ generated o-QMs with electron-rich dienophiles like ethyl vinyl ether provides a route to functionalized chromane (B1220400) systems, which are structurally related to dihydropyrans. These reactions are often inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient and the dienophile is electron-rich.
Theoretical studies using density functional theory (DFT) have been conducted on the Diels-Alder reactions of o-quinone methides with various substituted ethenes, including methyl vinyl ether. nih.gov These studies indicate that the reaction proceeds with high reactivity and selectivity. The electron-releasing character of the substituent on the vinyl ether enhances the reactivity and selectivity of the cycloaddition. nih.gov The reaction typically favors the ortho attack mode, leading to the formation of the corresponding dihydropyran-fused aromatic ring.
Catalytic Enhancements in Cycloaddition Strategies
To improve reaction rates, yields, and selectivities, and to enable reactions under milder conditions, various catalysts have been employed in hetero-Diels-Alder reactions for dihydropyran synthesis. Lewis acids are particularly effective in activating the α,β-unsaturated carbonyl component, thereby lowering the energy of the transition state and accelerating the reaction.
A range of metal salts have been demonstrated to be effective catalysts for the synthesis of 2-substituted-3,4-dihydro-2H-pyrans from α,β-unsaturated carbonyl compounds and vinyl ethers. These catalysts function as Lewis acids, coordinating to the carbonyl oxygen of the aldehyde or ketone, which lowers the LUMO energy of the heterodiene and enhances its reactivity towards the electron-rich vinyl ether.
Zinc Halides: Zinc chloride (ZnCl₂) is a commonly used and effective catalyst for this transformation. For instance, the reaction of acrolein with methyl vinyl ether can be catalyzed by zinc chloride at temperatures ranging from 60 to 130°C, affording high yields of 2-methoxy-3,4-dihydro-2H-pyran. Zinc bromide (ZnBr₂) has also been shown to be an effective catalyst.
Aluminum Halides: Aluminum chloride (AlCl₃) is another powerful Lewis acid catalyst for promoting the synthesis of dihydropyrans. It can be used to catalyze the reaction between aldehydes and dienes under various conditions.
Copper Halides/Nitrates: Copper(II) complexes, such as those derived from copper(II) triflate and bis(oxazoline) ligands, have been shown to catalyze the inverse-electron-demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins with high diastereo- and enantioselectivity. Copper halides have also been reported as effective catalysts.
Chromium Halides/Nitrates: Chiral tridentate chromium(III) complexes have been identified as highly diastereoselective and enantioselective catalysts in hetero-Diels-Alder reactions between aldehydes and dienes. nih.gov These catalysts can be effective even with moderately nucleophilic dienes and simple aldehydes. nih.gov For instance, a chiral chromium(III) salen complex can catalyze the inverse-electron-demand hetero-Diels-Alder reaction of α,β-unsaturated aldehydes with ethyl vinyl ether.
The table below summarizes the catalytic activity of various metal salts in the reaction of acrolein with methyl vinyl ether.
| Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Yield (%) |
| ZnCl₂ | 50 | 60 | 66 | 91 | 60 |
| ZrOCl₂ | 50 | 60 | 66 | 91 | 60 |
| ZrO(NO₃)₂·2H₂O | 100 | 60 | 49 | 87 | 43 |
| CrCl₃ | 80 | 120 | 46 | 85 | 39 |
| CuCl | 80 | 120 | 34 | 88 | 30 |
| No Catalyst | 100 | 60 | 3.7 | 82 | 3.0 |
Copper(II)-Catalyzed Inverse Electron Demand Hetero Diels-Alder Reactions
The inverse electron demand hetero-Diels-Alder (IED-HDA) reaction is a powerful tool for the synthesis of heterocyclic compounds, including the dihydropyran core. In this variant of the Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. The use of chiral Lewis acid catalysts, such as Copper(II) complexes, can facilitate these reactions enantioselectively, providing a direct route to chiral pyran structures.
C₂-symmetric bis(oxazoline)-Cu(II) complexes have proven to be effective catalysts in promoting the IED-HDA reaction between electron-rich olefins (dienophiles) and α,β-unsaturated carbonyl compounds (heterodienes). organic-chemistry.org This methodology allows for the synthesis of dihydropyran derivatives with high levels of diastereoselectivity and enantioselectivity. For instance, the reaction of enol ethers with β,γ-unsaturated α-keto esters can be catalyzed by Cu(II) complexes, leading to the formation of functionalized dihydropyrans. The copper catalyst acts as a Lewis acid, activating the heterodiene towards cycloaddition.
A notable application of this strategy is in the synthesis of spiro oxindole-pyran derivatives. rsc.org Chiral bisoxazoline/copper(II) complexes catalyze the IED-HDA reaction between isatin-derived β,γ-unsaturated α-ketoesters and dienophiles like 3,4-dihydro-2H-pyran itself, furnishing complex spirocyclic structures in excellent yields and with high stereocontrol. rsc.org This demonstrates the utility of the dihydropyran motif as both a reactant and a product in such synthetic schemes.
| Catalyst | Diene | Dienophile | Product Type | Yield | Stereoselectivity | Ref |
| Chiral bis(oxazoline)-Cu(II) | Isatin-derived β,γ-unsaturated α-ketoester | 3,4-Dihydro-2H-pyran | Spiro oxindole-pyran | Excellent | Excellent | rsc.org |
| Chiral bis(oxazoline)-Cu(II) | α,β-Unsaturated acyl phosphonate | Enol ether | Dihydropyran | High | High | organic-chemistry.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a broad spectrum of reactions for the synthesis of complex organic molecules, including dihydropyrans. Catalysts based on ruthenium, palladium, and titanium have been particularly instrumental in developing novel and efficient synthetic pathways.
Olefin Metathesis and Double Bond Migration Catalysis (e.g., Grubbs' Catalysts)
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the formation of carbon-carbon double bonds. libretexts.org Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are highly valued for their functional group tolerance and stability. libretexts.orgorganic-chemistry.org A tandem reaction sequence involving ring-closing metathesis (RCM) followed by double bond migration is a recognized strategy for the synthesis of cyclic enol ethers, such as 3,4-dihydro-2H-pyrans, from acyclic precursors.
Specifically, first and second-generation Grubbs' catalysts can be employed to catalyze an olefin metathesis/double bond migration sequence of allyl ethers to produce cyclic enol ethers. organic-chemistry.org The activation of these ruthenium carbene complexes for the subsequent double bond migration can be achieved by the addition of a hydride source, such as sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This approach provides a versatile entry into the dihydropyran ring system from readily available starting materials. The driving force for the RCM reaction is often the formation of a stable cyclic system and the release of a small volatile olefin like ethene. organic-chemistry.org
| Catalyst | Reaction Type | Substrate Type | Key Feature | Ref |
| Grubbs' Catalyst (1st & 2nd Gen) | Olefin Metathesis / Double Bond Migration | Allyl ethers | Addition of hydride source (NaH, NaBH₄) activates catalyst for migration | organic-chemistry.org |
Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis (RCM) Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, with a wide range of applications in the formation of C-C and C-O bonds. rsc.org While RCM is predominantly associated with ruthenium catalysts, palladium-catalyzed cyclization reactions provide powerful alternatives for constructing pyran rings. These reactions often proceed through different mechanisms, such as intramolecular Heck reactions or oxidative cyclizations.
An efficient method for the synthesis of fused pyran rings involves an intramolecular palladium-catalyzed cyclization followed by either β-hydride elimination or C-H activation. researchgate.net For example, O-allylated precursors can undergo cyclization in the presence of a palladium(II) acetate (B1210297) catalyst, triphenylphosphine (B44618) (PPh₃), and a base to yield pyran derivatives. researchgate.net Furthermore, palladium(II)-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce benzofuran-fused pyranone structures, demonstrating a dual C-H functionalization/cyclization pathway. nih.gov These methods highlight the versatility of palladium catalysis in accessing diverse pyran-containing scaffolds.
| Catalyst System | Reaction Type | Substrate Type | Product | Ref |
| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | Intramolecular Heck Reaction | O-allylated compounds | Fused pyrans | researchgate.net |
| Pd(OAc)₂ / Ag₂CO₃ | Dehydrogenative Intramolecular Arylation | O-aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | nih.gov |
Catalytic Hydrogenation of Pyran Derivatives to Tetrahydropyrans
The tetrahydropyran (B127337) (THP) ring is a common structural motif in many natural products. One of the most direct methods to access this saturated heterocycle is through the catalytic hydrogenation of the corresponding unsaturated pyran derivatives. This reaction involves the addition of hydrogen across the double bond(s) of the pyran ring in the presence of a metal catalyst.
A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being one of the most common and efficient. nih.govnih.gov For instance, a facile route to highly functionalized tetrahydropyrans involves the catalytic hydrogenation of an oxazoline (B21484) constructed from a 2-aminopyranose. nih.govnih.gov In a specific example, the hydrogenation of an oxazoline derivative using 10% Pd/C resulted in the reduction of the C-1 position of the oxazoline ring to afford the corresponding tetrahydropyran derivative, while other functional groups like a 4,6-O-benzylidene group remained intact. nih.gov The gas-phase dehydration of tetrahydropyran-2-methanol, which is prepared by the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxaldehyde, has also been investigated, indicating the stability of the tetrahydropyran ring once formed. oup.com
| Catalyst | Substrate | Product | Key Observation | Ref |
| 10% Pd/C | Oxazoline fused to a pyranoid ring | 2-Acetamido-1,5-anhydro-2-deoxy-d-glucitol derivative | Selective reduction at C-1 of the oxazoline ring | nih.gov |
| Various catalysts | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Tetrahydropyran-2-methanol | Precursor for subsequent gas-phase reactions | oup.com |
Titanocene-Catalyzed Reductive Domino Reactions
Titanocene-catalyzed reactions have emerged as a unique and powerful tool for the synthesis of complex molecules. These reactions often proceed through radical intermediates, enabling transformations that are complementary to other transition metal-catalyzed processes.
A notable example is the titanocene-catalyzed reductive domino reaction for the synthesis of gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.orgacs.org This reaction involves a Ti(III)-mediated radical-type epoxide ring opening, followed by an allylic defluorinative cross-coupling. organic-chemistry.orgacs.orgacs.orgnih.gov Significantly, the resulting cross-coupling products can be further derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.orgacs.orgnih.gov The optimization of this reaction identified that using 20 mol% of the titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst in DMF at room temperature provides the best results. organic-chemistry.org This methodology provides an efficient entry to fluorine-containing dihydropyran analogues, which are of interest in medicinal chemistry.
| Catalyst | Reaction Type | Substrates | Intermediate Product | Final Product | Ref |
| Titanocene dichloride (Cp₂TiCl₂) | Reductive Domino Epoxide Ring Opening/Defluorinative Cross-Coupling | Trifluoromethyl-substituted alkenes and epoxides | gem-Difluorobishomoallylic alcohols | 6-Fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.orgacs.orgnih.gov |
Organocatalytic and Metal-Free Synthetic Approaches
In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis has gained significant prominence. These metal-free approaches utilize small organic molecules to catalyze chemical transformations, often with high levels of stereocontrol.
The synthesis of polyfunctionalized 4H-pyrans can be achieved through multicomponent reactions using simple organocatalysts. For example, 2-aminopyridine (B139424) has been shown to be an effective catalyst for the domino reaction of aryl aldehydes, malononitrile (B47326), and 1,3-diketoesters at ambient temperature. tandfonline.com This method is noted for its high yields and short reaction times. tandfonline.com
N-Heterocyclic carbenes (NHCs) have also been employed as powerful organocatalysts for the synthesis of dihydropyranones. mdpi.com For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can be catalyzed by an NHC in the presence of DABCO, THF, LiCl, and a molecular sieve to produce 4,5,6-trisubstituted dihydropyranones. mdpi.com These organocatalytic methods provide a valuable and often complementary alternative to transition metal-catalyzed routes for the construction of the dihydropyran ring system.
| Catalyst | Reaction Type | Reactants | Product | Ref |
| 2-Aminopyridine | Multicomponent Domino Reaction | Aryl aldehydes, malononitrile, 1,3-diketoesters | Polyfunctionalized 4H-pyrans | tandfonline.com |
| N-Heterocyclic Carbene (NHC) | [4+2] Annulation | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | 4,5,6-Trisubstituted dihydropyranones | mdpi.com |
N-Heterocyclic Carbene (NHC) Organocatalysis in Dihydropyranone Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones and related derivatives. nih.gov NHCs, typically generated in situ from the deprotonation of imidazolium (B1220033) or triazolium salts, can activate aldehydes through the formation of Breslow-type adducts. nih.gov This activation strategy has enabled the development of numerous annulation reactions for the construction of the dihydropyranone scaffold.
One common approach involves the [3+3] annulation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. mdpi.com In this process, the NHC catalyst reacts with the α,β-unsaturated aldehyde to form a homoenolate equivalent, which then acts as a three-carbon synthon. This intermediate subsequently reacts with a three-carbon unit from the 1,3-dicarbonyl compound to construct the six-membered dihydropyranone ring. researchgate.net The versatility of NHCs allows for the modulation of their stereoelectronic properties by modifying the substituents on the heterocyclic ring, which in turn can influence the stereoselectivity of the reaction. nih.gov
A novel and efficient method for accessing polysubstituted dihydropyranones involves the NHC-catalyzed annulation reaction of α,β-unsaturated aldehydes and benzyl (B1604629) ketones under oxidative conditions. researchgate.net This transformation is compatible with a range of α,β-unsaturated aldehydes bearing both long-chain aliphatic and aromatic substituents, providing the corresponding 4,5,6-trisubstituted dihydropyranones in moderate to good yields. researchgate.net
| Catalyst Type | Reactants | Product | Key Features |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes, 1,3-Dicarbonyl Compounds | Trisubstituted Dihydropyranones | [3+3] Cyclization |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes, Benzyl Ketones | 4,5,6-Trisubstituted Dihydropyranones | Oxidative Annulation |
| N-Heterocyclic Carbene (NHC) | α-Chloroaldehydes, Aurones | Dihydropyranone Derivatives | [4+2] Annulation |
Molecular Iodine Catalysis in Substituted Pyran Synthesis
Molecular iodine (I₂) has been established as a practical and mild catalyst for the synthesis of substituted pyrans. chemrxiv.orgvhu.edu.vnnih.gov This method offers a green and facile alternative to traditional protocols that often rely on transition metal catalysts. vhu.edu.vnorganic-chemistry.org The reactions are typically performed under solvent-free conditions at ambient temperature and atmosphere. chemrxiv.orgvhu.edu.vnnih.gov
The catalytic activity of molecular iodine is effective for the cyclization of alkenyl carbonyl substrates to yield 3,4-dihydro-2H-pyran derivatives. chemrxiv.org Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds through an enol tautomerization pathway. organic-chemistry.org Iodine is believed to enhance the acidity of the enol intermediate, facilitating carbocation formation and subsequent cyclization to form the pyran ring. organic-chemistry.org This methodology is tolerant of a wide array of functional groups on the substrates. organic-chemistry.org
| Catalyst | Substrate Type | Product | Reaction Conditions |
| Molecular Iodine (I₂) | γ-Alkenyl Ketones | 3,4-Dihydro-2H-pyran derivatives | Solvent-free, Ambient Temperature |
| Molecular Iodine (I₂) | α-Propargyl-β-ketoesters | Substituted Furans | Solvent-free, 15 mol% catalyst |
Brønsted Acid Catalysis for Methoxy (B1213986) Group Formation
Chiral Brønsted acids have been shown to catalyze the asymmetric intramolecular hydroalkoxylation of unbiased olefins, providing a route to biologically active 1,1-disubstituted tetrahydrofurans. newswise.com This approach mimics the action of biological enzymes that can protonate olefins to generate carbocations, which then undergo further reactions. newswise.com While this specific application focuses on tetrahydrofuran (B95107) synthesis, the underlying principle of activating an olefin for intramolecular nucleophilic attack by a hydroxyl group is relevant to the formation of cyclic ethers like dihydropyrans. The use of a confined and strong chiral Brønsted acid can enable the protonation of the olefin, leading to a carbocationic intermediate that is then trapped by the intramolecular alcohol to form the cyclic ether. newswise.com The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. newswise.com
Multicomponent Reactions (MCRs) for Dihydropyran and Related Heterocycle Synthesis
Multicomponent reactions (MCRs) have become a significant tool in organic synthesis for the efficient construction of complex molecules in a single step. researchgate.net These reactions offer advantages such as operational simplicity, time and energy savings, and high atom economy. lew.ro Various MCRs have been developed for the synthesis of pyran derivatives and related heterocycles, often employing sustainable catalysts under green conditions. nih.gov
The synthesis of dihydropyran scaffolds can be achieved through MCRs involving different combinations of starting materials. For instance, the reaction of an oxirane and an isocyanide in the presence of malononitrile can lead to dihydropyran structures. nih.gov The choice of catalyst is crucial for the efficiency and selectivity of these reactions. nih.gov
One-pot, four-component reactions represent a highly efficient strategy for the synthesis of complex heterocyclic systems. An example is the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a domino Knoevenagel-Michael-cyclocondensation reaction. lew.ro This reaction brings together an aldehyde, ethyl acetoacetate, malononitrile, and a hydrazine (B178648) derivative. lew.ro
Silica-based sulfonic acid (SiO₂-Pr-SO₃H) has been utilized as an efficient and reusable solid acid catalyst in various one-pot multicomponent reactions. researchgate.netresearchgate.net For example, it has been employed in the synthesis of 3,4-dihydro-2-pyridone derivatives through a four-component reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate under solvent-free conditions. researchgate.net The use of such heterogeneous catalysts simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net
| Reaction Type | Catalyst | Reactants | Product |
| Four-Component Reaction | Potassium Phthalimide | Aldehydes, Ethyl Acetoacetate, Malononitrile, Hydrazine Derivatives | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles |
| Four-Component Reaction | SiO₂-Pr-SO₃H | Meldrum's Acid, Benzaldehyde Derivatives, Methyl Acetoacetate, Ammonium Acetate | 3,4-Dihydro-2-pyridone Derivatives |
| Four-Component Reaction | None specified | Arylamines, Acetylenedicarboxylate, Aromatic Aldehydes, Cyclic 1,3-Diketones | 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans |
Advanced Synthetic Methodologies
A known method for the preparation of 3,4-dihydropyrans involves the elimination of an alcohol from a 2-alkoxy-tetrahydropyran precursor. google.com This reaction is typically carried out by heating the 2-alkoxy-tetrahydropyran in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or phosphorus pentoxide, in the liquid phase. google.com The temperatures required for this elimination are generally high, often ranging from 130 to 200 °C. google.com These rather drastic conditions can sometimes lead to the formation of by-products through isomerization and polymerization of the desired dihydropyran product, which may result in reduced yields. google.com For example, heating 2-methoxy-4-dimethoxymethyltetrahydropyran with p-toluenesulfonic acid at 150 °C results in the formation of the corresponding dihydropyran, alongside other products. google.com
Enzyme-Catalyzed Kinetic Resolution for Enantioselective Synthesis
Enzyme-catalyzed kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique relies on the differential reaction rates of enantiomers within a racemic mixture when exposed to a chiral catalyst, in this case, an enzyme. taylorandfrancis.com The result is an enantioenriched sample of the less reactive stereoisomer. taylorandfrancis.com For dihydropyran analogues and other chiral molecules, hydrolases, particularly lipases, have proven to be effective biocatalysts for such resolutions. acs.org
A more advanced application of this principle is the Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. taylorandfrancis.com This dynamic process allows for a theoretical yield of up to 100% of a single, desired enantiomer, a significant improvement over the 50% maximum yield of a standard kinetic resolution. taylorandfrancis.comprinceton.edu Successful DKR protocols often pair a lipase, such as Pseudomonas cepacia lipase, for the resolution step with a metal catalyst, frequently a ruthenium complex, to facilitate the racemization. acs.orgyoutube.com This dual-catalyst system has been effectively applied to the synthesis of various chiral building blocks, such as optically pure chlorohydrin acetates, which are valuable intermediates in organic synthesis. acs.org
For the DKR process to be efficient, several conditions must be met: the enzyme must show high specificity for one enantiomer, the substrate must racemize at a rate equal to or faster than the enzymatic reaction, and the product should not undergo racemization under the reaction conditions. taylorandfrancis.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering substantial reductions in reaction times and often improving product yields compared to conventional heating methods. mdpi.com This technique utilizes microwave radiation to heat reactions, which can lead to rapid and uniform heating of the reaction mixture. nih.gov
In the context of heterocyclic chemistry, microwave irradiation has been successfully applied to the synthesis of various pyran-related structures and other heterocycles. For instance, protocols for synthesizing dihydropyridones from curcumin (B1669340) and primary amines use a Montmorillonite K-10 clay catalyst and microwave irradiation for a total of 120 seconds, achieving yields between 17% and 28%. mdpi.com Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidines has been achieved in good yields (68–82%) in just 8 minutes at 150 °C using microwave assistance. nih.gov
The benefits of this approach include not only speed but also the potential for catalyst-free conditions in some cases. It has been employed in multicomponent reactions to create complex molecules like dihydropyrano[2,3-c]pyrazoles, demonstrating its versatility in building diverse heterocyclic libraries. nih.govresearchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Heterocycles
| Product Scaffold | Reactants | Catalyst/Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Dihydropyridones | Curcumin, Primary Amines | Montmorillonite K-10, 800 W | 120 s | 17-28% | mdpi.com |
| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline, Heterocyclic Amine, 1,3-Diketone | DMF, 150 °C | 8 min | 68-82% | nih.gov |
| Quinoline Derivatives | Anilines, Aldehydes, Styrene | p-sulfonic acid calix mdpi.comarene, neat, 200 °C | 20-25 min | 40-68% | nih.gov |
Carbonyl Ene Reactions of 2-Methylenetetrahydropyrans
The carbonyl-ene reaction is a powerful carbon-carbon bond-forming reaction that provides a direct route to functionalized dihydropyrans. nih.govnih.gov Specifically, the reaction between 2-methylenetetrahydropyrans and carbonyl compounds like aldehydes and activated ketones yields β-hydroxydihydropyrans under mild conditions. nih.govorganic-chemistry.org
This transformation is typically catalyzed by a Lewis acid. nih.gov A screening of various Lewis acids, including TiCl₄, AlCl₃, and SnCl₄, identified zinc chloride (ZnCl₂) as a particularly effective catalyst for this reaction. nih.gov Using catalytic amounts of ZnCl₂ in a solvent like tetrahydrofuran (THF) at room temperature, the desired ene adducts are obtained in high yields. nih.gov The reaction works well with a range of carbonyl substrates; electron-poor aldehydes react readily, and even sterically hindered aliphatic aldehydes can be used successfully. nih.govorganic-chemistry.org
The resulting β-hydroxydihydropyran products are valuable intermediates that can be further modified, providing a versatile entry point for the synthesis of substituted tetrahydropyran systems found in many natural products. nih.govorganic-chemistry.org
Table 2: ZnCl₂-Catalyzed Carbonyl-Ene Reaction of 2-Methylenetetrahydropyran
| Entry | Carbonyl Compound | Yield | Reference |
|---|---|---|---|
| 1 | p-Nitrobenzaldehyde | 75% | nih.gov |
| 2 | Ethyl glyoxylate | 88% | nih.gov |
| 3 | Ethyl pyruvate | 89% | nih.gov |
| 4 | 2,3-Butanedione | 59% | nih.gov |
Bromomethoxylation Reactions of Dihydropyrans
Bromomethoxylation is an electrophilic addition reaction where a double bond, such as the one in a dihydropyran ring, reacts with a source of electrophilic bromine and a methoxy nucleophile. This process typically involves reacting the dihydropyran with N-bromosuccinimide (NBS) in methanol (B129727). The reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of methanol. This regioselective opening typically results in the formation of a trans-disubstituted tetrahydropyran, where the bromine and methoxy groups are on opposite faces of the ring. The resulting bromo-methoxy substituted tetrahydropyran can serve as a versatile intermediate for further synthetic transformations, allowing for the introduction of other functional groups.
Reaction Mechanisms and Reactivity of the Dihydropyran Moiety
Nucleophilic and Electrophilic Activation of the Dihydropyran System
The dual presence of a vinyl ether and an acetal (B89532) within the same six-membered ring allows for both nucleophilic and electrophilic activation, leading to a diverse range of chemical transformations.
The C2 carbon of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is part of an acetal functional group, making it a key site for nucleophilic substitution. Under neutral conditions, the acetal is relatively stable. However, in the presence of an acid catalyst, the ring oxygen or the methoxy (B1213986) oxygen can be protonated, converting the methoxy group into a good leaving group (methanol). This activation generates a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic intermediate is then readily attacked by a variety of nucleophiles, resulting in the substitution of the methoxy group. researchgate.net A prime example of this reactivity is the acid-catalyzed hydrolysis, where water acts as the nucleophile, leading to the formation of a hemiacetal that is in equilibrium with its open-chain hydroxy aldehyde form. oecd.org
Table 1: Nucleophilic Substitution at C2
| Reactant | Conditions | Nucleophile | Product |
| This compound | H₃O⁺ | H₂O | 5-Hydroxy-3-methylpentanal |
| This compound | R-OH, H⁺ | Alcohol (R-OH) | 2-Alkoxy-4-methyltetrahydropyran |
| This compound | R-COOH, H⁺ | Carboxylic Acid (R-COOH) | 2-Acyloxy-4-methyltetrahydropyran |
The carbon-carbon double bond in the dihydropyran ring is electron-rich due to the resonance effect of the adjacent endocyclic oxygen atom. This increased electron density makes the double bond highly susceptible to electrophilic attack. libretexts.org The mechanism proceeds via the addition of an electrophile (E⁺) to the C5 carbon, which leads to the formation of a carbocation at the C4 position. This carbocation is stabilized by the inductive effect of the methyl group and, more importantly, by the resonance donation from the adjacent ring oxygen. stackexchange.com This stabilized intermediate then reacts with a nucleophile (Nu⁻) to yield the final addition product. This type of reactivity is characteristic of vinyl ethers and is a cornerstone of dihydropyran chemistry. libretexts.orgacs.org
Table 2: Electrophilic Addition to the Pyran Ring
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |
| HBr | H⁺ | Br⁻ | 3-Bromo-2-methoxy-4-methyltetrahydropyran |
| Cl₂ | Cl⁺ | Cl⁻ | 2,3-Dichloro-2-methoxy-4-methyltetrahydropyran |
| H₂O, H⁺ (Hydration) | H⁺ | H₂O | 2-Methoxy-4-methyltetrahydropyran-3-ol |
The methyl group at the C4 position exerts a significant influence on the reactivity of the dihydropyran ring. As an electron-donating group, it enhances the electron density of the adjacent double bond through an inductive effect, making it even more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted dihydropyran. mdpi.com
Furthermore, the methyl group plays a crucial role in directing the regioselectivity of electrophilic addition reactions. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (C5) to form the more stable carbocation intermediate at the more substituted carbon (C4). savemyexams.com The C4-methyl group stabilizes this tertiary carbocation, reinforcing this regiochemical outcome and leading to the preferential formation of products substituted at the C3 and C4 positions. mdpi.com
Redox Chemistry of this compound
The dihydropyran ring can undergo both oxidation and reduction reactions, targeting the carbon-carbon double bond or leading to ring cleavage.
The double bond of this compound is susceptible to oxidative cleavage. Ozonolysis is a powerful method for this transformation. libretexts.orgwikipedia.org When treated with ozone followed by a reductive workup (e.g., with dimethyl sulfide), the double bond is cleaved to yield carbonyl compounds. Oxidative workup (e.g., with hydrogen peroxide) will typically yield carboxylic acids.
Another pathway involves epoxidation of the double bond using a peroxy acid (e.g., m-CPBA), followed by rearrangement or hydrolysis to form diols. More direct oxidation of related 2-alkoxy-dihydropyrans with reagents like dimethyldioxirane (B1199080) has been shown to induce oxidative rearrangement, leading to the formation of lactones. researchgate.net
Table 3: Oxidation Reactions
| Reagent(s) | Type of Reaction | Key Intermediate(s) | Final Product Class |
| 1. O₃; 2. (CH₃)₂S | Ozonolysis (Reductive Workup) | Ozonide | Aldehydes / Ketones |
| 1. O₃; 2. H₂O₂ | Ozonolysis (Oxidative Workup) | Ozonide | Carboxylic Acids |
| m-CPBA | Epoxidation | Epoxide | Epoxide / Diol |
| Dimethyldioxirane | Oxidative Rearrangement | Epoxide | Lactone |
The double bond in the dihydropyran ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. youtube.comyoutube.com The reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com This process converts the this compound into its fully saturated analogue, 2-methoxy-4-methyltetrahydropyran. This reduction is a clean and high-yielding reaction, effectively removing the unsaturation without affecting the acetal functionality. nih.gov
Table 4: Reduction Reaction
| Reagent(s) | Reaction Type | Product |
| H₂, Pd/C | Catalytic Hydrogenation | 2-Methoxy-4-methyltetrahydropyran |
| H₂, PtO₂ | Catalytic Hydrogenation | 2-Methoxy-4-methyltetrahydropyran |
| H₂, Raney Ni | Catalytic Hydrogenation | 2-Methoxy-4-methyltetrahydropyran |
Redox Disproportionation Mechanisms (e.g., Cannizzaro Reaction Analogues)
The Cannizzaro reaction is a characteristic chemical process involving the base-induced disproportionation of two molecules of a non-enolizable aldehyde, meaning an aldehyde lacking an alpha-hydrogen atom. wikipedia.orgbeilstein-journals.org This redox reaction results in one aldehyde molecule being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. wikipedia.orglibretexts.org The reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde. libretexts.orgchemistrysteps.com
A key requirement for a compound to undergo the Cannizzaro reaction is the presence of an aldehyde functional group that cannot form an enolate ion. researchgate.net The compound this compound is a cyclic vinyl ether, not an aldehyde. Its structure lacks the necessary carbonyl group that is central to the mechanism of the Cannizzaro reaction. Consequently, this compound does not undergo redox disproportionation via a Cannizzaro-type mechanism. A literature review reveals no documented instances of this compound or similar dihydropyran derivatives participating in such reactions.
Thermal Decomposition and Rearrangement Processes
Gas-Phase Thermolysis of 2-methoxy-4-methyl-3,4-dihydro-2H-pyran: Kinetics and Mechanism
The gas-phase thermal decomposition of both cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran has been studied between 287 and 345°C. rsc.org In this temperature range, the decomposition is a homogeneous, unimolecular process that adheres to first-order kinetics. rsc.org The reaction proceeds via a concerted mechanism, yielding crotonaldehyde (B89634) and methyl vinyl ether as the primary products. rsc.org
The kinetic data for this retro-ene reaction are described by the Arrhenius equations for each isomer. rsc.org For the trans-isomer, the equation is: log k₁/s⁻¹ = 14.246 ± 0.106 – (201.46 ± 1.20 kJ mol⁻¹)/ (2.303 RT)
For the cis-isomer, the corresponding equation is: log k₂/s⁻¹ = 13.958 ± 0.062 – (196.00 ± 0.70 kJ mol⁻¹)/ (2.303 RT) rsc.org
These equations highlight the kinetic parameters governing the decomposition, including the pre-exponential factor (A) and the activation energy (Ea), which are crucial for understanding the reaction's mechanism and rate.
| Isomer | log (A/s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (°C) |
|---|---|---|---|
| trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 14.246 ± 0.106 | 201.46 ± 1.20 | 287–345 |
| cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 13.958 ± 0.062 | 196.00 ± 0.70 | 287–345 |
Influence of Methyl Substituents on Activation Energy of Thermal Decomposition
Computational studies on related dihydropyran structures have shown that the presence and position of methyl substituents significantly influence the activation energy of thermal decomposition. mdpi.comresearchgate.net A study examining 3,6-dihydro-2H-pyran and its methylated derivatives (4-methyl and 2,6-dimethyl) revealed that methyl groups decrease the activation free energy of the decomposition process. mdpi.com
This stabilizing effect is attributed to the electron-donating nature of the methyl groups, which can stabilize the transition state of the reaction. mdpi.com Specifically, the presence of a methyl group at the C4 position is favorable because electronic redistribution during the reaction leads to an electron-deficient C4 atom. mdpi.com Similarly, a methyl group at the C6 position also provides a stabilizing effect. mdpi.com The calculated activation free energies (ΔG≠) at 600 K for the decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) demonstrate this trend. mdpi.com
| Compound | Calculated ΔG≠ (kJ·mol⁻¹) | Calculated Ea (kJ·mol⁻¹) |
|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 196 | 211 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 208 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |
The activation energy for the cis-isomer of 2-methoxy-4-methyl-3,4-dihydro-2H-pyran (196.00 kJ mol⁻¹) is lower than that of the trans-isomer (201.46 kJ mol⁻¹), suggesting the cis configuration is slightly more favorable for decomposition. rsc.org This data, when compared with the unsubstituted analogs, reinforces the concept that methyl substitution patterns play a critical role in the thermal stability of the dihydropyran ring.
Valence Tautomerism between 2H-Pyrans and 1-Oxatrienes
2H-Pyrans can exist in equilibrium with an open-chain isomeric form, a dienone or more generally a 1-oxatriene, through a process of valence tautomerism. researchgate.netresearchgate.net This transformation is a thermally or photochemically induced electrocyclic ring-opening reaction. The stability of the cyclic 2H-pyran form versus the open-chain 1-oxatriene depends on various physicochemical factors, including the substitution pattern on the pyran ring. researchgate.net The installation of specific substituent groups can stabilize the monocyclic 2H-pyran structure, preventing it from readily opening to the oxatriene form. researchgate.net This equilibrium is a key aspect of 2H-pyran chemistry, influencing their synthesis and reactivity.
Ring Transformations and Functional Group Interconversions
Bromination Reactions of Dihydropyran Derivatives
The double bond in the dihydropyran ring is susceptible to electrophilic addition reactions, such as bromination. For the parent compound, 3,4-dihydro-2H-pyran, the addition of bromine (Br₂) or chlorine (Cl₂) across the double bond yields the corresponding 2,3-dihalotetrahydropyrans. sigmaaldrich.com
In the case of this compound, the reaction with bromine is expected to proceed similarly, with the bromine adding to the C=C double bond at positions 5 and 6. The presence of the methoxy group at the anomeric C2 position and the methyl group at C4 can influence the stereochemical outcome of the reaction. Studies on similar systems, such as the bromomethoxylation of 2-methoxy-5,6-dihydro-2H-pyran, demonstrate that the addition of bromine and a nucleophile (like methanol) occurs in a trans fashion across the double bond. cdnsciencepub.com Depending on the reaction conditions, bromination of dihydropyran derivatives can lead to either bromo-substituted dihydropyrans or tetrahydropyrans. researchgate.net
Acid-Catalyzed Elimination of Alcohols from Related Tetrahydropyrans
The acid-catalyzed elimination of an alcohol from a tetrahydropyran (B127337) ring is a fundamental reaction that leads to the formation of a dihydropyran. This process, a type of dehydration reaction, is crucial for understanding the stability and reactivity of precursors to compounds like this compound. The general mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond.
The reaction typically proceeds through either an E1 or E2 elimination mechanism, largely dependent on the structure of the alcohol. youtube.com For secondary and tertiary alcohols, the E1 pathway is common. youtube.com This involves the formation of a carbocation intermediate after the departure of the water molecule. youtube.com A subsequent deprotonation step then yields the alkene. The stability of the resulting alkene is a key factor, with the reaction generally favoring the formation of the most substituted, and therefore most stable, double bond, in accordance with Zaitsev's rule. youtube.com
In the context of a 2-alkoxytetrahydropyran, such as a hypothetical 2-methoxy-4-methyltetrahydropyran-ol precursor, the elimination of water would be initiated by an acid catalyst. The presence of the methoxy group at the anomeric C2 position can influence the regioselectivity of the elimination. Research on the acid-catalyzed elimination of methanol (B129727) from 2,4-dimethoxytetrahydropyran has shown that the reaction can yield a dihydropyran. chemicalbook.com The formation of the double bond is directed by the stability of the potential carbocation intermediates and the resulting alkene. The methyl group at the C4 position in a related tetrahydropyranol would be expected to influence the product distribution by affecting the stability of adjacent carbocations or the steric accessibility of protons for abstraction.
Table 1: Factors Influencing Acid-Catalyzed Elimination in Tetrahydropyran Systems
| Factor | Influence on Reaction Mechanism and Outcome |
| Substrate Structure | Tertiary and secondary alcohols tend to favor an E1 mechanism, proceeding through a carbocation intermediate. Primary alcohols are more likely to undergo an E2 reaction. youtube.com |
| Acid Catalyst | Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used to promote elimination over substitution. youtube.com |
| Temperature | Higher temperatures generally favor elimination reactions over competing substitution reactions. |
| Product Stability | The reaction typically yields the most thermodynamically stable alkene (Zaitsev's rule), which is the most substituted double bond. youtube.com |
The mechanism for the acid-catalyzed dehydration of a secondary alcohol, which would be analogous to the elimination from a 2-hydroxytetrahydropyran (B1345630) derivative, involves the following key steps:
Hydrolysis of the Dihydropyran Ring
The dihydropyran ring in this compound contains a vinyl ether functional group. Vinyl ethers are known to be susceptible to hydrolysis under acidic conditions, a reaction that cleaves the ether linkage. stackexchange.com This reactivity is a key characteristic of the dihydropyran moiety in this compound.
The hydrolysis is acid-catalyzed and proceeds via protonation of the double bond. This initial step is favored because the oxygen atom is in conjugation with the vinyl group, allowing the entire system to act as a nucleophile. stackexchange.com The protonation occurs at the carbon atom further from the oxygen (C3), leading to the formation of a resonance-stabilized carbocation at the carbon adjacent to the oxygen (C2). This carbocation is particularly stable due to the electron-donating effect of the adjacent ether oxygen.
Following the formation of the carbocation, a water molecule acts as a nucleophile and attacks the carbocationic center. This results in the formation of a hemiacetal intermediate. Hemiacetals are generally unstable in acidic aqueous solutions and will undergo further reaction. The final step involves the opening of the pyran ring to yield a hydroxy aldehyde.
For a closely related compound, 3,4-dihydro-2-methoxy-2H-pyran, studies have shown that it undergoes rapid hydrolysis under acidic conditions. At 37 °C and a pH of 2.5, the half-life for this hydrolysis was calculated to be 18.8 minutes. oecd.org This demonstrates the lability of the dihydropyran ring in an acidic environment. In contrast, at a neutral pH of 7.4, no significant hydrolysis was observed over a period of 4 hours, highlighting the necessity of an acid catalyst for this reaction to proceed at a significant rate. oecd.org
Table 2: Hydrolysis of 3,4-Dihydro-2-methoxy-2H-pyran (Related Compound)
| Condition | Observation | Half-life | Reference |
| Aqueous HCl, pH 2.5, 37 °C | Rapid hydrolysis to glutaraldehyde (B144438) and methanol | 18.8 minutes | oecd.org |
| Sodium phosphate (B84403) buffer, pH 7.4 | No significant hydrolysis | > 4 hours | oecd.org |
The general mechanism for the acid-catalyzed hydrolysis of the dihydropyran ring is as follows:
This reactivity underscores the utility of the dihydropyran moiety as a protective group for alcohols in organic synthesis, as it can be readily cleaved under mild acidic conditions.
Stereochemistry and Conformational Analysis of 3,4 Dihydro 2 Methoxy 4 Methyl 2h Pyran
Isomeric Forms: Cis- and Trans- Mixtures and Their Synthetic Control
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran possesses two stereocenters, at the C2 and C4 positions. This results in the existence of diastereomers, which are referred to as cis and trans isomers based on the relative orientation of the methoxy (B1213986) group at C2 and the methyl group at C4. Commercially, this compound is typically available as a mixture of these cis- and trans-isomers. beilstein-journals.orgchemimpex.comfishersci.comtcichemicals.comfishersci.ca
The synthetic control to selectively produce one diastereomer over the other is a key challenge in organic synthesis. While specific methods for the diastereoselective synthesis of this compound are not extensively detailed in the literature, general strategies for controlling the stereochemistry in substituted dihydropyrans can be applied.
Strategies for Diastereoselective Synthesis of Dihydropyrans:
| Reaction Type | Typical Diastereoselectivity | Key Features |
| Hetero-Diels-Alder Reaction | Dependent on dienophile/diene geometry and catalyst | A powerful cycloaddition method for constructing the dihydropyran ring. Chiral catalysts can induce high enantioselectivity. organic-chemistry.org |
| Silyl-Prins Cyclization | Often favors cis-2,6-disubstituted products | Involves the cyclization of vinylsilyl alcohols with aldehydes, where the stereochemistry can be controlled by the reaction conditions. nih.govmdpi.com |
| Michael Addition | Can yield trans-products | The addition of nucleophiles to dihydropyran-4-ones can proceed with high stereoselectivity, often favoring the thermodynamically more stable trans-adduct. nih.gov |
| Acid-Catalyzed Reactions | Can lead to mixtures | Reactions involving aldehydes and ketonitriles in acidic media can produce dihydropyrans, with diastereoselectivity being a key outcome. beilstein-journals.org |
For instance, hetero-Diels-Alder reactions between Danishefsky's diene and an aldehyde, followed by further transformations, could theoretically be adapted to control the relative stereochemistry at C2 and C4. Similarly, intramolecular cyclizations, such as the Prins cyclization, are known to be sensitive to reaction conditions, which can be tuned to favor either the cis or trans isomer. mdpi.com One study demonstrated that the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium resulted in the formation of functionalized 3,4-dihydro-2H-pyrans with a trans configuration of the substituents at the C2 and C4 positions, as confirmed by X-ray diffraction. beilstein-journals.org
Enantioselective Synthesis and Chiral Resolution for Specific Stereoisomers
Beyond diastereoselectivity, the synthesis of specific enantiomers of the cis and trans isomers is a significant objective, particularly for applications in pharmaceuticals and materials science. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.
Approaches to Enantiomerically Pure Dihydropyrans:
Asymmetric Catalysis: The use of chiral catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes in hetero-Diels-Alder reactions, can provide access to dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Another approach describes the asymmetric construction of disubstituted pyrans by the convergent union of two different aldehydes with a silyl-stannane reagent, using a chiral catalyst to control the stereochemistry. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the ring-forming reaction. For example, a chiral cyclobutanone (B123998) bearing an ethyl L-lactate as a chiral auxiliary has been shown to react with aldehydes to produce 2,3-dihydro-4-pyranones with high enantiomeric excess. nih.gov
Chiral Resolution: This classical method involves separating a racemic mixture of enantiomers. This can be done by reacting the mixture with a chiral resolving agent to form diastereomeric derivatives that can be separated by physical means like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. While effective, this method is often less efficient than asymmetric synthesis as the maximum yield for the desired enantiomer is 50%. No specific chiral resolution methods for this compound have been detailed in the reviewed literature.
Conformational Preferences of the Dihydropyran Ring (e.g., Half-Chair, Envelope Conformations)
The 3,4-dihydro-2H-pyran ring is not planar due to the presence of sp³-hybridized carbon atoms. It adopts puckered conformations to relieve torsional strain. The most common conformations for the dihydropyran ring are the half-chair and the sofa (or envelope) conformations.
In carbohydrate chemistry, pyranose rings often adopt chair conformations, designated as ¹C₄ or ⁴C₁. Halogenated pyran analogues of D-talose have been shown to adopt standard ⁴C₁-like conformations in both solution and the solid state. nih.gov Computational studies on silyl-Prins cyclizations to form dihydropyrans also suggest a chair-like transition state. nih.gov Given these precedents, it is likely that this compound exists in a dynamic equilibrium between half-chair and envelope conformations, with the specific preference being influenced by the substitution pattern and the solvent.
Anomeric Effect Considerations in Dihydropyran Derivatives
A key stereoelectronic feature governing the conformation of 2-alkoxy-dihydropyrans is the anomeric effect . scripps.edu This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. scripps.edu
The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atom and the antibonding σ* orbital of the C2-substituent bond (the C-O bond of the methoxy group). This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved when the methoxy group is in the axial position.
In 2-methoxytetrahydropyran, the anomeric effect results in a preference for the axial conformation of the methoxy group. The introduction of a methyl group at the C4 position, as in the target molecule, can influence this equilibrium. Studies on cis- and trans-2-methoxy-4-methyltetrahydropyran have provided insight into these interactions. The conformational preference is a balance between the stabilizing anomeric effect for the axial methoxy group and destabilizing steric interactions, such as 1,3-diaxial interactions.
Advanced Spectroscopic Characterization and Computational Studies of 3,4 Dihydro 2 Methoxy 4 Methyl 2h Pyran
Spectroscopic Elucidation of Structure and Configuration
Spectroscopic methods are fundamental to the structural determination of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran, providing detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization and Stereoregularity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers of this compound. The relative stereochemistry of the methoxy (B1213986) group at C2 and the methyl group at C4 significantly influences the chemical environment of the hydrogen and carbon atoms, leading to distinct NMR spectra for each isomer.
In ¹H NMR spectroscopy, the anomeric proton at the C2 position is particularly diagnostic. Its chemical shift and coupling constants (J-values) to adjacent protons provide critical information about its axial or equatorial orientation, which in turn defines the cis or trans relationship with the C4-methyl group. Generally, an axial anomeric proton will exhibit a larger coupling constant to an adjacent axial proton compared to an axial-equatorial or equatorial-equatorial coupling, a principle derived from the Karplus equation. For related dihydropyran systems, the anomeric proton of a trans isomer often appears as a triplet with small coupling constants, while the corresponding proton in a cis isomer may show as a quartet with larger and more varied couplings.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon shifts, particularly for C2, C4, and the methyl groups, will differ between the cis and trans isomers due to varying steric and electronic environments. The combination of ¹H, ¹³C, and two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the unambiguous assignment of all signals and the definitive characterization of each stereoisomer.
Table 1: Representative ¹H NMR Chemical Shifts for Dihydropyran Moieties Note: Specific experimental data for this compound is not readily available in the cited literature. The data below is illustrative for related dihydropyran structures.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Anomeric H (C2-H) | 4.5 - 5.5 | dd, q, or t | Highly dependent on stereochemistry (axial vs. equatorial). |
| Olefinic H (C5/C6) | 4.6 - 6.5 | m | Complex multiplets due to coupling with multiple protons. |
| Methoxy H (-OCH₃) | 3.3 - 3.8 | s | Singlet, characteristic of the methoxy group. |
| Methyl H (C4-CH₃) | 0.9 - 1.2 | d | Doublet due to coupling with C4-H. |
| Methylene H (C3-H₂) | 1.5 - 2.5 | m | Complex multiplets. |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions that can be used to deduce its structure.
The molecular ion peak (M⁺) for this compound (C₇H₁₂O₂) would be observed at a mass-to-charge ratio (m/z) of 128.17. A key fragmentation pathway for cyclic ethers like dihydropyrans involves a retro-Diels-Alder (rDA) reaction. For the parent compound, 3,4-dihydro-2H-pyran, this pathway is a dominant fragmentation mechanism. In the case of this compound, the rDA cleavage would be expected to yield charged fragments corresponding to the original diene and dienophile components, crotonaldehyde (B89634) and methyl vinyl ether, or their ionized equivalents.
Other significant fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 97, and subsequent loss of other small neutral molecules like carbon monoxide or ethylene. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unequivocal determination of the elemental formula.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity/Origin |
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [C₆H₉O]⁺ | Loss of methoxy radical (•OCH₃) |
| 83 | [C₅H₇O]⁺ | Subsequent fragmentation |
| 70 | [C₄H₆O]⁺ | Ion from rDA fragmentation (Crotonaldehyde) |
| 58 | [C₃H₆O]⁺ | Ion from rDA fragmentation (Methyl vinyl ether) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is characterized by several key absorption bands. A strong band appears in the 1200-1050 cm⁻¹ region, which is characteristic of the C-O-C stretching vibrations of the cyclic ether and the methoxy group. The presence of the carbon-carbon double bond within the dihydropyran ring gives rise to a C=C stretching vibration, typically observed in the 1650-1700 cm⁻¹ range. The vinylic C-H bond associated with this double bond will show a stretching absorption above 3000 cm⁻¹. Finally, the aliphatic C-H bonds of the methyl and methylene groups produce strong stretching absorptions in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3040 | C-H stretch | Vinylic C-H |
| 2990-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1675 | C=C stretch | Alkene |
| 1200-1050 | C-O stretch | Ether (cyclic and methoxy) |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining a single crystal of the liquid this compound itself can be challenging, X-ray crystallography is an invaluable technique for determining the unambiguous solid-state structure of its crystalline derivatives. By converting the parent compound into a solid derivative, such as a pyrano[3,2-c]benzopyran or a pyrano[2,3-c]pyrazole, single-crystal X-ray diffraction can precisely map the atomic positions in three-dimensional space. gdckathua.inresearchgate.net
These studies reveal critical structural parameters, including bond lengths, bond angles, and torsional angles, which define the conformation of the dihydropyran ring. In many derivatives, the dihydropyran ring adopts a half-chair or sofa conformation. gdckathua.in The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O) and π-π stacking, which stabilize the crystal lattice. This information is crucial for understanding the supramolecular chemistry of these compounds and can inform the design of new materials with specific solid-state properties.
Computational Chemistry and Theoretical Modeling
Computational methods provide powerful insights into the properties and reactivity of this compound, complementing experimental findings and elucidating aspects that are difficult to observe directly.
Quantum-Chemical Calculations for Reaction Mechanism Elucidation
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are widely used to investigate the reaction mechanisms involving dihydropyrans. The formation of the this compound ring system typically occurs via a hetero-Diels-Alder reaction between crotonaldehyde (the diene component, due to enolization) and methyl vinyl ether (the dienophile). DFT methods, such as B3LYP or M06-2X with basis sets like 6-311G(d,p), can be used to model the potential energy surface of this reaction. mdpi.com These calculations can locate and characterize the transition state structures, allowing for the determination of activation energies and reaction enthalpies. This helps to explain the observed regio- and stereoselectivity of the cycloaddition.
Furthermore, computational studies have been instrumental in understanding the decomposition of these molecules. The thermal decomposition of both cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran has been studied experimentally, revealing that both isomers decompose via a unimolecular, concerted mechanism to yield crotonaldehyde and methyl vinyl ether. cdnsciencepub.com This retro-Diels-Alder process has been modeled computationally for related systems, confirming a concerted, though often asynchronous, transition state. researchgate.net The experimental kinetic data provides a benchmark for validating the accuracy of theoretical models.
Table 4: Experimental Arrhenius Parameters for the Thermal Decomposition of this compound Isomers cdnsciencepub.com
| Isomer | Temperature Range (°C) | Activation Energy (Eₐ) (kJ mol⁻¹) | Pre-exponential Factor (log A, s⁻¹) |
| trans | 287 - 345 | 201.46 ± 1.20 | 14.25 ± 0.11 |
| cis | 287 - 345 | 196.00 ± 0.70 | 13.96 ± 0.06 |
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the reaction mechanisms, transition states, and energetics of organic molecules, including dihydropyran systems. For this compound, DFT studies provide critical insights into its reactivity, particularly in thermal decomposition and cycloaddition reactions.
One of the most studied reaction pathways for dihydropyrans is thermal decomposition, which typically proceeds via a retro-Diels-Alder reaction. This unimolecular process involves a concerted, six-membered cyclic transition state, leading to the cleavage of the pyran ring. mdpi.comrsc.org Computational studies on various dihydropyran derivatives have shown that the decomposition occurs through a homogeneous, first-order, and concerted mechanism. mdpi.com The presence of substituents on the dihydropyran ring significantly influences the activation energy of this process. Specifically, electron-donating groups at the C2 position, such as the methoxy group in the title compound, are known to lower the activation barrier for thermal decomposition. mdpi.com This is attributed to the stabilization of the transition state, which may possess some polar character. mdpi.comrsc.org The methyl group at the C4 position also contributes to a decrease in the activation free energy. mdpi.comusc.edu.co
DFT calculations at levels such as PBE0/6-311+G(d,p) are used to model the potential energy surface of the reaction, locate the transition state structure, and calculate key thermodynamic and kinetic parameters. mdpi.comusc.edu.coresearchgate.net For the thermal decomposition of substituted 2H-pyrans, these calculations can predict activation energies (Ea) and activation free energies (ΔG‡) that are in good agreement with experimental findings. mdpi.com
Table 1: Calculated Energetic Parameters for Thermal Decomposition of Substituted Dihydropyrans
| Compound | Reaction Pathway | Computational Method | Activation Energy (Ea) (kJ/mol) | Activation Free Energy (ΔG‡) (kJ/mol) |
|---|---|---|---|---|
| 3,6-dihydro-2H-pyran | Retro-Diels-Alder | PBE0/6-311+G(d,p) | 216 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran | Retro-Diels-Alder | PBE0/6-311+G(d,p) | 210 | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran | Retro-Diels-Alder | PBE0/6-311+G(d,p) | 202 | 183 |
| 2-ethoxy-3,4-dihydro-2H-pyran | Retro-Diels-Alder | Experimental | 188.4 | N/A |
Beyond unimolecular decompositions, dihydropyrans are valuable participants in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction. nih.gov The enol ether moiety of this compound makes it an electron-rich dienophile. DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of these reactions by evaluating the energies of different possible transition states. sciforum.netescholarship.org Factors such as frontier molecular orbital (FMO) interactions and steric hindrance, which can be accurately modeled with DFT, govern the reaction outcomes. sciforum.net
Conformational Analysis and Prediction through Computational Methods
The six-membered dihydropyran ring is non-planar and can adopt several conformations. Computational methods, particularly DFT and ab initio calculations, are essential for determining the preferred conformations of this compound and the energy barriers for interconversion.
For the parent 3,4-dihydro-2H-pyran, high-resolution spectroscopy combined with DFT calculations at the B3LYP/aug-cc-pVTZ level has shown that the molecule exists in a twisted conformation in its ground state. rsc.org The dihydropyran ring is flexible, and its conformational landscape can be described by a two-dimensional potential energy surface (2D-PES). rsc.org The interconversion between equivalent twisted conformers occurs through an asymmetric bent conformation along a pseudorotational pathway. rsc.org These conformations are analogous to the more commonly known half-chair and boat forms in saturated six-membered rings.
The introduction of substituents at the C2 and C4 positions, as in this compound, has a profound impact on the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov For the title compound, two diastereomers exist (cis and trans), and each can adopt multiple conformations.
Computational analysis involves:
Conformational Search: Systematically or stochastically exploring the potential energy surface to identify all low-energy conformers.
Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima.
Energy Calculation: Calculating the relative energies (including electronic energy and Gibbs free energy) to determine the population of each conformer at a given temperature using the Boltzmann distribution.
For the anomeric C2 carbon, the methoxy group is subject to the anomeric effect, which may favor an axial orientation under certain conditions. However, steric repulsion with other ring atoms and the C4-methyl group will also play a crucial role. DFT calculations can quantify these competing effects to predict the most stable arrangement. nih.gov
Table 2: Illustrative Relative Energies of Dihydropyran Ring Conformations
| Conformation | Description | Typical Relative Energy (kJ/mol) |
|---|---|---|
| Half-Chair / Twist | Most stable form for many dihydropyran derivatives. | 0.0 (Reference) |
| Boat / Bent | Often a transition state or higher-energy intermediate. | ~20-25 |
| Planar | Typically a high-energy transition state for interconversion. | >25 |
Note: Energies are generalized from studies on dihydropyran and related cyclohexene systems. Actual values for the title compound depend on the specific diastereomer and substituent orientation.
Topological Analysis of Electron Densities (e.g., Bader's Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). ias.ac.inwikipedia.orgamercrystalassn.org This analysis partitions a molecule into atomic basins, defines the paths of maximum electron density that link bonded atoms (bond paths), and characterizes the nature of these interactions through properties at specific critical points. ias.ac.in
In QTAIM, the nature of a chemical bond is characterized by the properties of the electron density at the bond critical point (BCP), a point of minimum electron density between two bonded atoms but a maximum in the other two perpendicular directions. Key properties at the BCP include:
The electron density (ρ(r_bcp)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r_bcp)) : This indicates whether the electron density is locally concentrated (∇²ρ < 0), typical of covalent (shared-shell) interactions, or depleted (∇²ρ > 0), characteristic of ionic or van der Waals (closed-shell) interactions. researchgate.net
The total energy density (H(r_bcp)) : A negative value for H(r_bcp) is also indicative of a significant degree of covalent character.
For this compound, a QTAIM analysis would provide a quantitative description of the bonding. The C=C double bond is expected to have a high ρ(r_bcp) value and a negative ∇²ρ(r_bcp). The C-O and C-C single bonds within the ring are classified as polar covalent bonds, characterized by significant ρ(r_bcp) values and typically small negative or slightly positive ∇²ρ(r_bcp) values, reflecting the electronegativity difference between carbon and oxygen. nih.govmdpi.com The analysis can also identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, that might influence the molecule's conformational preferences. nih.govacs.org
Table 3: Representative QTAIM Topological Parameters for Bonds in Oxygen Heterocycles
| Bond Type | Electron Density (ρ(r_bcp)) (a.u.) | Laplacian (∇²ρ(r_bcp)) (a.u.) | Interaction Type |
|---|---|---|---|
| C-C (single) | ~0.24 | ~ -0.5 to -0.6 | Shared-shell (covalent) |
| C=C (double) | ~0.34 | ~ -0.9 to -1.1 | Shared-shell (covalent) |
| C-O (ether/acetal) | ~0.20 | ~ -0.1 to +0.2 | Polar Covalent |
| O···H (hydrogen bond) | ~0.02 - 0.04 | ~ +0.07 to +0.10 | Closed-shell (stabilizing) |
Note: Values are illustrative, based on QTAIM studies of related pyran derivatives and organic molecules. mdpi.comresearchgate.net
Applications of 3,4 Dihydro 2 Methoxy 4 Methyl 2h Pyran As a Key Building Block in Complex Organic Synthesis
Precursor for Diverse Heterocyclic Compounds
The dihydropyran ring is a common structural motif in numerous natural products and biologically active compounds. nih.gov Consequently, substituted dihydropyrans like 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran are important precursors for a range of heterocyclic structures. The enol ether functionality allows it to participate in various cycloaddition and condensation reactions to form new ring systems. chemimpex.comwikipedia.org
Synthesis of Substituted Dihydropyranones
Dihydropyranones are a class of lactones that are present in many natural products and exhibit significant biological activities. While direct synthesis from this compound is not extensively documented, the general reactivity of enol ethers suggests their potential as precursors. N-Heterocyclic Carbene (NHC) organocatalysis is a powerful tool for the synthesis of dihydropyranones from various starting materials, such as α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. mdpi.com These reactions often proceed through [3+3] or [4+2] annulation pathways. mdpi.comorganic-chemistry.org For instance, the reaction of enals with 1,3-dicarbonyl compounds can yield trisubstituted dihydropyranones. mdpi.com It is plausible that an enol ether like this compound could be employed in similar annulation strategies to access substituted dihydropyranone scaffolds.
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Aldehydes + 1,3-Dicarbonyl Compounds | N-Heterocyclic Carbene (NHC) | Trisubstituted Dihydropyranones | mdpi.com |
| Unsaturated Carboxylic Acid Vinyl Esters | Ring-Closing Metathesis | Endocyclic Enol Lactones | organic-chemistry.org |
| α,β-Unsaturated Carboxylic Acid + 1,3-Dicarbonyl Compounds | Cs₂CO₃, HATU | Chiral Dihydropyranones | mdpi.com |
| Ynal + Cyclic Dicarbonyl Compound | N-Heterocyclic Carbene (NHC) | Bicyclic Dihydropyranones | mdpi.com |
Formation of Dihydropyridone and Dihydropyrimidinone Scaffolds
Dihydropyridones and dihydropyrimidinones are important nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of these scaffolds often involves multicomponent reactions. The Biginelli reaction, for example, is a classic method for producing 3,4-dihydropyrimidin-2(1H)-ones through a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335). mdpi.com Modifications of this reaction allow for a wide variety of substituents on the final heterocyclic ring. nih.gov
Enol ethers can serve as reactive intermediates in the synthesis of such nitrogenous heterocycles. For instance, after activation of acetic esters, catalytically generated triazolium enolate intermediates can react with α,β-unsaturated imines to yield δ-lactams (dihydropyridones). organic-chemistry.org Given its enol ether structure, this compound could potentially be utilized in analogous transformations to generate substituted dihydropyridone and dihydropyrimidinone frameworks, although specific examples are not prevalent in the literature. The synthesis of these scaffolds typically involves an acid-catalyzed condensation of a urea or thiourea (B124793) with an aldehyde and a 1,3-dicarbonyl compound. chemmethod.comnih.gov
Construction of Fused Heterocyclic Systems (e.g., Pyranoquinolines)
Fused heterocyclic systems containing a pyran ring are of significant interest due to their presence in many natural products and pharmacologically active compounds. Pyranoquinolines, for example, exhibit a range of biological properties. The synthesis of these fused systems can be achieved through various strategies, often involving intramolecular cyclization reactions. While a direct route from this compound is not explicitly described, general methods for constructing fused pyran rings could potentially be adapted. For instance, intramolecular palladium-catalyzed reactions of o-allylated phenolic compounds can lead to the formation of fused pyran rings. espublisher.com Given the reactivity of the dihydropyran ring, it could potentially participate in cycloaddition or tandem reactions to build more complex, fused architectures like pyranoquinolines.
Synthesis of Other Oxygen-Containing Heterocycles (e.g., Tetrahydropyrans, Furans)
The dihydropyran scaffold is a direct precursor to other important oxygen-containing heterocycles.
Tetrahydropyrans: The tetrahydropyran (B127337) ring is a fundamental structural unit in many natural products. The conversion of a dihydropyran to a tetrahydropyran is typically achieved through catalytic hydrogenation of the double bond. This reaction is generally high-yielding and can be accomplished using various catalysts, such as palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.org Thus, this compound can be readily reduced to the corresponding 2-methoxy-4-methyl-tetrahydropyran. Furthermore, Prins-type cyclization reactions involving enol ethers can also lead to the diastereoselective synthesis of substituted dihydropyrans, which can then be converted to tetrahydropyrans. organic-chemistry.orgnih.gov
Furans: The synthesis of furans from dihydropyrans is less direct but conceivable through rearrangement or multi-step synthetic sequences. General methods for furan (B31954) synthesis include the cyclization of silyl (B83357) enol ethers with α-diazoketones or base-promoted domino reactions of β-keto compounds with vinyl dichlorides. organic-chemistry.org While not a direct conversion, the functional groups present in this compound could be manipulated to facilitate a ring-contraction or rearrangement to a furan scaffold under specific reaction conditions. Molecular iodine has been shown to catalyze the synthesis of substituted furans under solvent-free conditions, showcasing a potential avenue for such transformations. organic-chemistry.org
Role as a Protecting Group in Multi-Step Organic Synthesis
One of the most significant and widely recognized applications of dihydropyrans in organic synthesis is for the protection of hydroxyl groups. wikipedia.org The resulting tetrahydropyranyl (THP) ether is stable under a variety of non-acidic reaction conditions. organic-chemistry.org
Formation and Cleavage of Tetrahydropyranyl Ethers for Hydroxyl Protection
The reaction of an alcohol with a dihydropyran, such as the precursor to this compound (namely, 3,4-dihydro-4-methyl-2H-pyran), in the presence of an acid catalyst, leads to the formation of a tetrahydropyranyl (THP) ether. wikipedia.org This process effectively "protects" the hydroxyl group, preventing it from interfering with subsequent reactions. uwindsor.ca The resulting acetal (B89532) is stable to bases, organometallic reagents, and many oxidizing and reducing agents. uwindsor.casigmaaldrich.com
Formation: The formation of the 4-methyl-THP ether involves the acid-catalyzed addition of the alcohol to the enol ether double bond of 3,4-dihydro-4-methyl-2H-pyran. A variety of acid catalysts can be employed for this purpose.
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| p-Toluenesulfonic acid (PTSA) | CH₂Cl₂, room temperature | nih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | CH₂Cl₂, room temperature | total-synthesis.com |
| Boron trifluoride etherate (BF₃·Et₂O) | Mild conditions | sigmaaldrich.com |
| Montmorillonite clay K-10 | Heterogeneous catalysis | nih.gov |
| NH₄HSO₄ on SiO₂ | Green, recyclable catalyst | nih.gov |
The presence of the 4-methyl group on the dihydropyran ring does not significantly alter the mechanism of protection but will result in a 4-methyl-tetrahydropyranyl ether. This substitution may influence the stability and the spectroscopic properties of the protected compound.
Cleavage: The deprotection of the THP ether to regenerate the alcohol is typically achieved by acid-catalyzed hydrolysis. wikipedia.org The acetal linkage is labile under acidic conditions. uwindsor.ca
| Reagent/Conditions | Notes | Reference |
|---|---|---|
| Acetic acid/THF/H₂O | Mildly acidic conditions | nih.gov |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stronger acid for more robust THP ethers | nih.gov |
| Pyridinium p-toluenesulfonate (PPTS) in EtOH | Mild conditions, often used for sensitive substrates | total-synthesis.com |
| Lithium chloride (LiCl) and H₂O in DMSO | Mild and selective method | organic-chemistry.orgacs.org |
| Decaborane (catalytic) in Methanol (B129727) | Mild, selective cleavage | koreascience.or.kr |
The ease of both introduction and removal makes the tetrahydropyranyl group, and by extension the 4-methyl-tetrahydropyranyl group, a highly useful tool in the strategic planning of complex organic syntheses. thieme-connect.de
Application in Solid-Supported Synthesis for Alcohol Attachment
The dihydropyran (DHP) moiety, a core feature of this compound, is instrumental in solid-phase organic synthesis, particularly for the temporary immobilization of alcohols. This is achieved through a polymer-bound version of dihydropyran, often referred to as DHP resin or Ellman's DHP resin. peptide.compeptide.com This resin serves as an acid-labile support specifically designed for the attachment of alcohols. peptide.comalfachemic.com
The process involves the reaction of an alcohol with the resin under acidic conditions, typically using a catalyst such as pyridinium p-toluenesulfonate (PPTS). peptide.comresearchgate.net This reaction forms a tetrahydropyranyl (THP) ether, effectively anchoring the alcohol molecule to the solid support. wikipedia.orgsigmaaldrich.com This immobilization allows for subsequent chemical transformations to be carried out on other parts of the molecule without affecting the hydroxyl group. The THP ether linkage is stable under a variety of non-acidic reaction conditions, making it a robust protecting group strategy. wikipedia.orgd-nb.infonih.gov
Once the desired synthetic steps are completed, the alcohol can be cleaved from the resin by treatment with a mild acid, such as trifluoroacetic acid (TFA), regenerating the free hydroxyl group. peptide.com This strategy is particularly compatible with Fmoc chemistry used in solid-phase peptide synthesis and has been employed for creating peptide alcohols. peptide.comd-nb.info The use of DHP resin simplifies purification processes, as excess reagents and by-products can be washed away from the resin-bound compound of interest.
Table 1: Key Features of DHP Resin in Solid-Supported Synthesis
| Feature | Description | Source(s) |
| Resin Type | Polymer-bound 3,4-dihydro-2H-pyran-2-yl-methanol on a polystyrene matrix. | peptide.comsigmaaldrich.cn |
| Function | Immobilization of primary and secondary alcohols via an acid-labile linker. | peptide.compeptide.comsigmaaldrich.cn |
| Attachment Catalyst | Typically an acid catalyst like pyridinium p-toluenesulfonate (PPTS). | peptide.comresearchgate.net |
| Cleavage Condition | Mild acidic conditions (e.g., Trifluoroacetic acid - TFA). | peptide.com |
| Compatibility | Suitable for Fmoc/tBu solid-phase peptide synthesis strategies. | d-nb.infonih.gov |
Intermediate in the Synthesis of Specialty Chemicals and Functional Materials
This compound is a versatile intermediate in the production of a wide range of specialized chemical products. Its reactivity allows for diverse chemical transformations, making it a valuable starting material for more complex molecules. chemimpex.com
In the realm of fine chemicals, dihydropyran derivatives are crucial intermediates. They are employed in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemimpex.comnbinno.com The ability of the dihydropyran ring to act as a protecting group for alcohols is indispensable in the multi-step synthesis of complex organic molecules. wikipedia.orgnbinno.com
The compound also finds application in polymer chemistry. Dihydropyran and its derivatives can be incorporated into polymer structures to enhance their properties and functionalities. chemimpex.com For instance, dihydropyran derivatives can undergo copolymerization with other monomers, such as maleic anhydride (B1165640), to create new polymeric materials. researchgate.net Research has demonstrated the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran with maleic anhydride and vinyl acetate (B1210297) to produce functional polymers with potential biomedical applications. These polymers can possess a combination of rigid and flexible linkages, contributing to unique material properties.
Synthesis of Chiral Intermediates for Complex Molecule Construction
The dihydropyran framework is a common structural motif in many biologically active natural products. organic-chemistry.org Consequently, the development of synthetic methods to produce chiral, enantiomerically pure dihydropyran derivatives is of significant interest for the construction of complex molecules. mdpi.com
Various stereoselective synthetic strategies have been developed to access functionalized dihydropyrans. These include diastereoselective approaches for the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, which allow for the creation of specific stereoisomers. nih.govnih.gov Enantioselective methods, such as those involving radical cyclization, have been successfully used to produce substituted 3,6-dihydro-2H-pyrans with high levels of enantioselectivity. researchgate.net Furthermore, catalytic multicomponent reactions provide an efficient pathway to synthesize various dihydropyran derivatives. nih.govajchem-a.comfrontiersin.org These methods enable the controlled construction of stereogenic centers within the pyran ring, yielding valuable chiral building blocks for the total synthesis of natural products and other complex target molecules. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran, and how can purity be optimized?
- Methodology : A common approach involves catalytic hydrogenation or acid-mediated cyclization. For instance, in a 2-liter flask, this compound was synthesized by stirring the precursor with concentrated HCl and water at controlled temperatures (≤50°C), followed by neutralization with sodium bicarbonate . Purity optimization includes column chromatography (silica gel) and solvent selection (e.g., ethyl acetate for extraction) to isolate the product .
- Key Parameters : Temperature control (<50°C) prevents side reactions, while neutralization avoids decomposition.
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodology : Stability testing under acidic/alkaline conditions (pH 2–12) and thermal stress (25–100°C) reveals degradation pathways. The compound is stable in neutral, anhydrous environments but reacts exothermically with strong oxidizers or bases .
- Analytical Tools : Use HPLC or GC-MS to monitor degradation products. FT-IR and NMR track structural changes during stress testing .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazards : Flammable (flash point: 23°C), causes skin/eye irritation, and releases toxic fumes upon combustion .
- Mitigation : Use flame-resistant equipment, static discharge prevention, and PPE (gloves, goggles, respirators). Store in ventilated, cool areas away from oxidizers .
Advanced Research Questions
Q. How does Brønsted acid catalysis influence the α-alkenylation of this compound?
- Mechanistic Insight : Brønsted acids (e.g., HCl, H2SO4) protonate the pyran oxygen, enhancing electrophilicity at the α-position. This facilitates regioselective alkenylation with electron-deficient alkenes .
- Experimental Design : Optimize acid concentration (0.1–1.0 M) and reaction time (2–12 hrs) to balance yield and selectivity. Monitor via TLC and isolate products using DCM/ethyl acetate mixtures .
Q. How can computational modeling predict the reactivity of derivatives like this compound in drug discovery?
- Methods : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking evaluates binding affinity to biological targets (e.g., enzymes) .
- Case Study : Derivatives with electron-withdrawing groups show higher binding to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
Q. How should researchers resolve contradictions in toxicity data for this compound?
- Data Conflict : Some studies report low oral toxicity (rat LD50 > 2000 mg/kg), while others highlight aquatic toxicity (LC50 for fish: 4.6 mg/L) .
- Resolution : Conduct species-specific assays under standardized OECD guidelines. For aquatic toxicity, use Daphnia magna acute immobilization tests and compare with QSAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
